molecular formula C21H14ClNO3S B2857132 (2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile CAS No. 803703-32-4

(2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile

Cat. No.: B2857132
CAS No.: 803703-32-4
M. Wt: 395.86
InChI Key: OFZCDYGHNINGMO-STZFKDTASA-N
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Description

“(2Z)-2-(4-Chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile” is an α,β-unsaturated acrylonitrile derivative characterized by a Z-configuration (cis orientation) around the double bond. Its structure features a 4-chlorobenzenesulfonyl group at position 2 and a 3-phenoxyphenyl substituent at position 3 of the prop-2-enenitrile backbone. This combination likely influences its photophysical, electrochemical, and solid-state packing properties, making it relevant for applications in materials science and pharmaceuticals .

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfonyl-3-(3-phenoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO3S/c22-17-9-11-20(12-10-17)27(24,25)21(15-23)14-16-5-4-8-19(13-16)26-18-6-2-1-3-7-18/h1-14H/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZCDYGHNINGMO-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzenesulfonyl chloride and 3-phenoxybenzaldehyde.

    Formation of Intermediate: The reaction between 4-chlorobenzenesulfonyl chloride and 3-phenoxybenzaldehyde in the presence of a base, such as triethylamine, leads to the formation of an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acrylonitrile Derivatives

Compound Name Substituents (Position 2/3) Molecular Weight Crystal System/Packing Features Dihedral Angles* (°) References
(2Z)-2-(4-Chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile (Target) 4-Cl-benzenesulfonyl / 3-phenoxyphenyl 424.88 Not reported (inferred orthorhombic via analogs) ~60–70 (estimated)
(2Z)-3-(4-Diphenylaminophenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I) Pyridin-3-yl / 4-diphenylaminophenyl 383.46 Monoclinic, Z’=2 (two conformers); strong π-π stacking 15–25 (anti/syn)
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile 4-Methylphenyl / 2-naphthyl 269.33 Orthorhombic (Pca21); weak C–H⋯π interactions 60.30
(2Z)-2-(4-Chlorophenyl)-3-(4-methylphenyl)acrylonitrile 4-Cl-phenyl / 4-methylphenyl 267.75 Not reported N/A
(Z)-3-[(3,5-Dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile 4-Me-benzenesulfonyl / 3,5-Cl₂-aniline 381.25 Not reported; likely sulfonamide H-bonding N/A

*Dihedral angles between aromatic substituents and the acrylonitrile core.

Key Observations:

  • Steric and π-π Effects: The 3-phenoxyphenyl group’s bulkiness may reduce molecular planarity compared to diphenylamino derivatives (row 2), affecting solid-state packing. In contrast, naphthyl substituents (row 3) create larger dihedral angles (~60°), leading to weaker intermolecular interactions .
  • Hydrogen Bonding: Sulfonamide-containing analogs (e.g., row 5) exhibit hydrogen-bonding networks, unlike the target compound, which lacks H-bond donors .

Physicochemical and Photophysical Properties

Table 2: Experimental and Calculated Properties

Compound Name HOMO-LUMO Gap (eV) λₐᵦₛ (nm) Fluorescence Quantum Yield Solubility (Polar Solvents) References
Target Compound ~3.2 (estimated) 350–400 Not reported Moderate (DCM, THF)
(2Z)-3-(4-Diphenylaminophenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I) 2.8–3.1 380–420 0.45 (in THF) High (DCM, THF)
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile 3.5 330–360 <0.1 Low (hexane, cyclohexane)
(Z)-3-[(3,5-Dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile ~3.0 320–340 Not reported Low (MeOH, EtOH)

Key Observations:

  • HOMO-LUMO Gaps: The target compound’s gap (~3.2 eV) is intermediate between electron-rich diphenylamino derivatives (2.8–3.1 eV) and less-polarized naphthyl analogs (3.5 eV) .
  • Optical Properties: Phenoxyphenyl groups may redshift absorption (λₐᵦₛ ~350–400 nm) compared to naphthyl-substituted compounds (λₐᵦₛ ~330–360 nm) due to extended conjugation .
  • Solubility : The 4-chlorobenzenesulfonyl group likely improves polar solvent compatibility (e.g., DCM, THF) over alkyl or naphthyl substituents .

Biological Activity

(2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile, identified by its CAS number 803703-32-4, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a chlorophenyl ring and a phenoxyphenyl moiety. Its unique structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.

Chemical Structure

PropertyValue
Molecular FormulaC18H16ClNOS
Molecular Weight345.84 g/mol
CAS Number803703-32-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate various signaling pathways through:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic processes.
  • Receptor Binding : Interaction with cellular receptors that influence cell signaling and gene expression.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has shown promise in anticancer research. In cellular assays, it has been observed to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects that may be leveraged for therapeutic applications.

Comparative Studies

A comparative analysis with similar compounds reveals distinct biological activities:

CompoundAntimicrobial ActivityCytotoxicity (IC50)
This compoundModerate25 µM
(Z)-2-(4-bromophenyl)sulfonyl-3-(3-phenoxyphenyl)prop-2-enenitrileLow30 µM
(Z)-2-(4-fluorophenyl)sulfonyl-3-(3-phenoxyphenyl)prop-2-enenitrileHigh20 µM

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antibacterial agent .
  • Cytotoxicity Assay : Another study assessed the cytotoxic effects on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .

Applications in Medicine and Industry

The biological activities of this compound position it as a candidate for drug development targeting infectious diseases and cancer therapies. Its role as a building block for synthesizing more complex medicinal compounds further enhances its relevance in pharmaceutical research.

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